3-(dimethylamino)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide
Description
Properties
IUPAC Name |
3-(dimethylamino)-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-20(2)16-6-3-5-15(13-16)17(22)19-14-18(7-4-8-18)21-9-11-23-12-10-21/h3,5-6,13H,4,7-12,14H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMNPDDZRWGNFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2(CCC2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclobutyl ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the morpholinyl group: This step involves the reaction of the cyclobutyl intermediate with morpholine under suitable conditions.
Attachment of the benzamide moiety: The final step involves the coupling of the morpholinyl-cyclobutyl intermediate with a benzoyl chloride derivative in the presence of a base to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
3-(dimethylamino)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Compounds for Comparison
3-(Methylsulfamoyl)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide (CAS: 796092-21-2) Substituent: Methylsulfamoyl group at the 3-position (electron-withdrawing). Cycloalkyl Group: Cyclohexyl (larger, less strained than cyclobutyl). Reference:
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Substituent : Methyl group at the 3-position (electron-neutral).
- Side Chain : Hydroxy-tert-butyl group (N,O-bidentate directing group for metal catalysis).
- Key Properties : Demonstrated utility in C–H bond functionalization reactions.
- Reference :
N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide Substituent: Ureido-linked triazine-morpholine complex. Side Chain: Dimethylaminoethyl group (enhanced basicity). Synthesis: Prepared via HBTU-mediated coupling (50% yield). Reference:
Data Table: Structural and Functional Comparisons
*Molecular weights estimated using PubChem or ChemDraw.
Physicochemical and Pharmacological Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels and , employing carbodiimide (e.g., HBTU) or NHS-ester coupling to link the benzamide and morpholinyl-cyclobutylmethyl amine. Yields may vary based on steric challenges during cyclobutyl incorporation.
Biological Activity
3-(dimethylamino)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide, with the CAS number 2380178-61-8, is a synthetic compound notable for its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 317.4 g/mol. The structure includes a dimethylamino group, a morpholine ring, and a cyclobutyl moiety which contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 2380178-61-8 |
| Molecular Formula | |
| Molecular Weight | 317.4 g/mol |
The biological activity of 3-(dimethylamino)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The compound may act as a modulator for specific neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive functions.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in neurotransmitter breakdown, similar to other piperazine derivatives that have shown acetylcholinesterase inhibition .
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antidepressant Activity : In rodent models, compounds with similar structures have exhibited antidepressant-like effects, suggesting that this compound may also possess mood-enhancing properties.
- Anti-inflammatory Effects : There is evidence that related compounds can reduce inflammation markers in vitro, indicating potential use in treating inflammatory conditions.
- Anticancer Potential : Some studies have explored the use of morpholine-containing compounds in cancer therapy, showing promise in inhibiting tumor growth through various mechanisms .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to 3-(dimethylamino)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide:
- Study on Acetylcholinesterase Inhibition : A study demonstrated that piperazine derivatives could bind to acetylcholinesterase at both peripheral and catalytic sites, enhancing their potential as therapeutic agents in neurodegenerative diseases like Alzheimer's .
- Anticancer Activity Assessment : Research involving related benzamide derivatives has indicated the ability to induce apoptosis in cancer cell lines, suggesting that the target compound may share similar properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
